Theophyllol

Descripción general

Descripción

Theophyllol, also known as theophylline sodium acetate, is a derivative of theophylline. Theophylline is a methylxanthine alkaloid found in tea, coffee, and other plants. This compound has been studied for its potential effects on calcium levels in subcellular fractions of rat brain cortex .

Métodos De Preparación

Theophyllol can be synthesized through various methods. One common method involves the reaction of theophylline with sodium acetate. The preparation method for in vivo formula includes dissolving the drug in dimethyl sulfoxide (DMSO), mixing with polyethylene glycol (PEG300), and adding Tween 80 and distilled water . Industrial production methods for theophylline, which is closely related to this compound, involve extracting theophylline from natural sources or synthesizing it through chemical reactions .

Análisis De Reacciones Químicas

Theophyllol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of theophylline derivatives .

Aplicaciones Científicas De Investigación

Respiratory Diseases

Theophyllol has been extensively studied for its effectiveness in treating airway obstruction caused by various respiratory conditions:

- Asthma: this compound acts as a bronchodilator, relaxing bronchial smooth muscles and improving airflow. It is often used in combination with other medications to enhance efficacy.

- COPD: Similar to asthma, this compound helps alleviate symptoms associated with COPD by reducing airway resistance and improving pulmonary function .

COVID-19 Treatment

Recent studies have highlighted the potential of this compound as an adjuvant therapy for COVID-19 patients. Its mechanisms include:

- Bronchodilation: Facilitating better oxygenation in patients with respiratory distress.

- Immunomodulation: Down-regulating inflammatory responses activated by SARS-CoV-2, potentially leading to improved outcomes in critically ill patients .

A retrospective study indicated that patients receiving theophylline showed a decrease in C-reactive protein levels and improved oxygenation metrics compared to control groups .

Cognitive Enhancement

This compound has also been investigated for its cognitive-enhancing properties. Studies suggest that it may improve alertness and cognitive function through its action on adenosine receptors in the brain. This effect makes it a candidate for further research in conditions like attention deficit hyperactivity disorder (ADHD) and other cognitive impairments .

Pharmacokinetics and Dosage Monitoring

Understanding the pharmacokinetics of this compound is crucial for optimizing therapeutic outcomes. Serum concentration monitoring is essential, particularly in acute settings such as status asthmaticus, where precise dosing can significantly impact patient recovery .

Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in different populations:

- A study involving patients with severe asthma demonstrated that those treated with theophylline had significantly improved lung function compared to those receiving standard care.

- In COVID-19 patients, data suggested that the addition of theophylline to standard treatment regimens could reduce hospitalization duration and improve overall recovery rates .

Retrospective Studies

Retrospective analyses have shown promising results regarding the use of theophylline in managing symptoms of respiratory distress in COVID-19 patients, indicating potential benefits that warrant further investigation .

Summary Table of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Respiratory Diseases | Treatment for asthma and COPD | High |

| COVID-19 | Potential adjuvant therapy for managing respiratory symptoms | Moderate |

| Cognitive Enhancement | Possible improvement in alertness and cognitive function | Emerging |

Mecanismo De Acción

Theophyllol exerts its effects through several mechanisms. It acts as a phosphodiesterase inhibitor, which increases cyclic adenosine monophosphate (cAMP) levels, leading to smooth muscle relaxation and bronchodilation . It also blocks adenosine receptors, which reduces airway responsiveness to histamine and other allergens . Additionally, this compound can alter calcium levels in subcellular fractions, affecting various cellular processes .

Comparación Con Compuestos Similares

Theophyllol is similar to other methylxanthine compounds, such as theophylline, caffeine, and theobromine. These compounds share similar structures and pharmacological effects, including bronchodilation and central nervous system stimulation . this compound is unique in its specific effects on calcium levels in subcellular fractions . Other similar compounds include aminophylline and dyphylline, which are also used in the treatment of respiratory conditions .

Actividad Biológica

Theophyllol, a methylxanthine derivative, is known for its various biological activities, particularly in the respiratory system. This article explores its pharmacological properties, therapeutic applications, and associated case studies that illustrate its clinical significance.

Overview of this compound

This compound is chemically related to theophylline and shares similar pharmacological properties. It acts as a bronchodilator and has been utilized in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The compound exhibits anti-inflammatory effects and has potential applications in various other health conditions.

This compound primarily works through the following mechanisms:

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells, which promotes bronchodilation.

- Adenosine Receptor Antagonism : this compound blocks adenosine receptors, which can reduce bronchoconstriction and inflammation.

- Calcium Mobilization : It enhances calcium influx into cells, contributing to muscle relaxation in the airways.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Bronchodilation

The primary therapeutic use of this compound is in the management of asthma and COPD. It relaxes bronchial smooth muscle and improves airflow.

2. Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation in the airways, which is beneficial for patients with chronic respiratory diseases. It decreases the release of inflammatory mediators like cytokines.

3. Cardiovascular Effects

This compound may impact heart rate and contractility due to its stimulatory effects on the heart. However, caution is advised due to potential toxicity at high doses.

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Case Study 1 : A 33-year-old male with severe asthma was treated with aminophylline (a related compound) leading to subtherapeutic levels of this compound. Adjusting the infusion rate resulted in improved symptoms but raised concerns about toxicity due to rapid dose escalation .

- Case Study 2 : A 57-year-old female with COPD experienced toxicity from chronic this compound therapy, presenting with tachycardia and neurological symptoms. Management included cessation of this compound and supportive care .

- Case Study 3 : A patient presented with status epilepticus attributed to undiagnosed this compound toxicity after ingestion of multiple tablets. Intensive care management was required, including fluid therapy and monitoring for renal function .

Research Findings

Recent studies have provided insights into the pharmacological activities of this compound:

- Toxicity Profiles : Chronic exposure can lead to significant adverse effects, including cardiac arrhythmias and seizures at elevated plasma concentrations .

- Metabolism : The metabolism of this compound primarily occurs in the liver, with significant inter-individual variability affecting drug clearance. Genetic factors influencing cytochrome P450 activity can alter therapeutic outcomes .

Comparative Data on Biological Activity

| Activity Type | Mechanism | Clinical Relevance |

|---|---|---|

| Bronchodilation | Phosphodiesterase inhibition | Asthma, COPD management |

| Anti-inflammatory | Cytokine suppression | Reduces exacerbations in chronic diseases |

| Cardiovascular | Increased heart rate | Monitoring required due to toxicity risk |

Propiedades

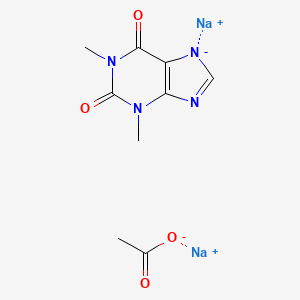

IUPAC Name |

disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRNMXPUTQVFOA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4Na2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8002-89-9 | |

| Record name | Theophylline sodium acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophyllol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE SODIUM ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.